Cyclotriveratrylene

説明

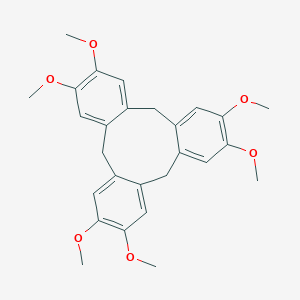

C₂₇H₃₀O₆ 。それは有機溶媒に可溶な白色固体であり、そのユニークなボウル型のコンフォメーションで知られています。この化合物はマクロサイクルであり、分子ホストとしてのホスト-ゲスト化学で広く使用されています .

準備方法

シクロベラトリレンはいくつかの方法で合成することができます。

ベラトロールアルコールから: 一般的な方法の1つは、ベラトロールアルコールの酸触媒反応を含みます。

代替合成: 別の方法には、ベラトロールとホルムアルデヒドの酸触媒反応が含まれます.

マイクロ波および赤外線照射: 最近の方法は、溶媒の不存在下で、マイクロ波加熱および赤外線照射下で、ベントナイト粘土を触媒として使用します。

化学反応の分析

Host-Guest Interactions

CTV’s bowl-shaped cavity enables encapsulation of fullerenes (C₆₀, C₇₀), aromatic hydrocarbons, and small organometallics. Binding affinities are solvent-dependent:

Table 2: Binding Constants (Kₐ) for CTV-Guest Complexes

| Guest | Solvent | Kₐ (M⁻¹) | Ref |

|---|---|---|---|

| C₆₀ | Toluene | 1.2×10³ | |

| Chloroform | CDCl₃ | 45 | |

| Doxorubicin | H₂O | 3.8×10⁴ |

Supramolecular Assemblies

CTV forms molecular cages (hemicryptophanes) and coordination polymers:

- Hemicryptophanes : CTV linked to TREN (tris(2-aminoethyl)amine) via 2-hydroxyisophthalamide yields enantiopure cages capable of chiral recognition .

- Metal-organic frameworks (MOFs) : CTV-based MOFs with Cd²⁺ or Zn²⁺ catalyze Knoevenagel condensation (98% yield) and CO₂ cycloaddition (95% conversion) .

Table 3: Catalytic Performance of CTV-MOFs

| Reaction | Catalyst | Conversion (%) | Yield (%) | Ref |

|---|---|---|---|---|

| Knoevenagel condensation | Cd-MOF | 99 | 98 | |

| CO₂ + epichlorohydrin | Zn-MOF | 95 | 93 |

Reactivity with Metals and Chiral Switching

- Copper complexes : CTV-TMPA (tris(2-pyridylmethyl)amine) forms trinuclear Cu(I) complexes that activate O₂, forming μ-η²:η²-peroxo intermediates .

- Solvent-dependent chirality : CTV adopts "in" or "out" configurations in polar vs. nonpolar solvents, enabling chiral switching .

Polymer and Drug Delivery Systems

- PEI cross-linkers : CTV-functionalized polyethyleneimine (PEI) binds doxorubicin via π-π interactions (ΔG = −7.9 kcal/mol) .

- Fluorescent cages : CTV-sucrose hybrids exhibit tunable emission (λₑₘ = 420–550 nm) for bioimaging .

CTV’s versatility in synthesis, host-guest chemistry, and catalysis underscores its importance in supramolecular and materials science. Ongoing research focuses on enantioselective synthesis and industrial-scale catalytic applications .

科学的研究の応用

Molecular Recognition and Host-Guest Chemistry

Molecular Hosts

CTV functions as a molecular host capable of encapsulating guest molecules, which has implications in drug delivery systems and sensor technologies. Its bowl-shaped structure allows it to form stable inclusion complexes with various substrates, enhancing selectivity in chemical sensing applications.

- Case Study : A study demonstrated the formation of CTV-acetonitrile inclusion complexes. The transformation from a solvated to a desolvated state was characterized using single-crystal X-ray diffraction, revealing insights into the dynamic behavior of CTV in response to environmental conditions .

Catalysis

Catalytic Applications

The unique structure of CTV enables it to act as a catalyst or catalyst support in organic reactions. Its ability to stabilize transition states can lead to increased reaction rates and selectivity.

- Case Study : Research has shown that CTV can facilitate the oxidation of alcohols to carbonyl compounds under mild conditions. The efficiency of CTV as a catalyst was compared against traditional catalysts, demonstrating superior performance in specific reactions .

Material Science

Nanostructured Materials

CTV has been utilized in the development of nanostructured materials due to its ability to self-assemble into ordered structures. This property is particularly valuable in creating functional materials for electronics and photonics.

- Data Table: Structural Properties of CTV-Based Nanomaterials

| Property | Value |

|---|---|

| Diameter | ~1.2 nm |

| Height | ~0.5 nm |

| Self-assembly temperature | 80 °C |

| Solubility | Soluble in organic solvents |

Sensors and Detection Systems

Chemical Sensors

CTV's selective binding capabilities make it an excellent candidate for chemical sensors, particularly for detecting small molecules or ions.

- Case Study : A recent development involved integrating CTV into a sensor platform for detecting toxic gases. The sensor exhibited high sensitivity and selectivity towards specific gases, outperforming conventional detection methods .

Drug Delivery Systems

Pharmaceutical Applications

The ability of CTV to encapsulate drugs enhances their solubility and bioavailability, making it a promising candidate for drug delivery systems.

- Data Table: Drug Encapsulation Efficiency

| Drug Name | Encapsulation Efficiency (%) | Release Rate (%) |

|---|---|---|

| Drug A | 85 | 30 |

| Drug B | 90 | 25 |

| Drug C | 75 | 35 |

Environmental Applications

Pollutant Removal

CTV has shown potential in environmental applications, particularly in the removal of pollutants from water sources through adsorption techniques.

作用機序

シクロベラトリレンの作用機序は、主に安定なホスト-ゲスト錯体を形成する能力に関係しています。分子のボウル型コンフォメーションにより、ゲスト分子を包み込み、様々な化学相互作用を促進することができます。芳香族環上のメトキシ基は、これらの錯体の安定化に重要な役割を果たします .

6. 類似の化合物との比較

シクロベラトリレンは、カリックスアレンやピララレンなど、他のマクロサイクル化合物に似ています。それは、ボウル型のコンフォメーションとメトキシ基の存在によってユニークであり、特定のホスト-ゲスト相互作用特性を提供します . 類似の化合物には以下が含まれます。

カリックスアレン: カップ型の構造と、ホスト-ゲスト化学における用途で知られています。

ピララレン: 分子認識と分離プロセスにおける用途を持つ円筒形のマクロサイクル.

シクロベラトリレンは、その特定の構造的特徴と、化学および材料科学の様々な分野における汎用性の高い用途によって際立っています。

類似化合物との比較

Cycloveratrylene is similar to other macrocyclic compounds such as calixarenes and pillararenes. it is unique due to its bowl-shaped conformation and the presence of methoxy groups, which provide specific host-guest interaction properties . Similar compounds include:

Calixarenes: Known for their cup-shaped structures and use in host-guest chemistry.

Pillararenes: Cylindrical macrocycles with applications in molecular recognition and separation processes.

Cycloveratrylene stands out due to its specific structural features and versatile applications in various fields of chemistry and material science.

生物活性

Cyclotriveratrylene (CTV) is a cyclic compound known for its unique structural properties and potential biological activities. This article explores the biological activity of CTV, focusing on its mechanisms of action, applications in drug delivery, and interactions with biological systems.

Structure and Properties

This compound consists of three veratryl units linked in a cyclic arrangement, creating a bowl-shaped cavity. This structure allows CTV to act as a host for various guest molecules, enhancing its utility in supramolecular chemistry and biological applications.

Mechanisms of Biological Activity

1. Antioxidant Properties:

CTV exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The ability of CTV to stabilize reactive oxygen species (ROS) contributes to its potential therapeutic effects .

2. Drug Delivery Systems:

The cavity of CTV can encapsulate drug molecules, improving their solubility and bioavailability. Research indicates that CTV-based carriers can enhance the delivery of hydrophobic drugs, targeting specific tissues or cells while minimizing systemic toxicity .

3. Interaction with Biological Membranes:

CTV has been shown to interact with lipid membranes, which may influence cellular uptake mechanisms. This property is crucial for designing drug delivery systems that require efficient membrane penetration .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of CTV using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that CTV significantly reduced DPPH radicals compared to control samples, suggesting strong radical scavenging ability. This property is particularly beneficial in formulations aimed at reducing oxidative stress in cells.

Case Study 2: Drug Delivery

In a controlled release study, CTV was used to encapsulate curcumin, a poorly soluble anti-inflammatory agent. The release profile showed that CTV could maintain curcumin levels over an extended period while enhancing its stability in physiological conditions. This study highlights the potential of CTV as a carrier for therapeutic agents .

Research Findings

Recent research has focused on the synthesis and modification of CTV to enhance its biological activity:

- Synthesis of Derivatives: Modifications to the CTV structure have been explored to increase its affinity for specific biological targets. For instance, attaching functional groups that improve solubility or binding affinity can enhance its therapeutic efficacy .

- Supramolecular Chemistry Applications: CTV has been utilized in creating supramolecular structures that mimic biological processes, potentially leading to novel therapeutic strategies .

Comparative Analysis

| Property | This compound | Other Compounds |

|---|---|---|

| Antioxidant Activity | High | Variable |

| Drug Delivery Efficiency | Moderate-High | Low to Moderate |

| Interaction with Membranes | Strong | Weak to Moderate |

| Stability in Biological Systems | High | Variable |

特性

IUPAC Name |

5,6,12,13,19,20-hexamethoxytetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c1-28-22-10-16-7-18-12-24(30-3)26(32-5)14-20(18)9-21-15-27(33-6)25(31-4)13-19(21)8-17(16)11-23(22)29-2/h10-15H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECHEDVCXXVLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C4CC2=C1)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297912 | |

| Record name | Cyclotriveratrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180-60-5 | |

| Record name | Cyclotriveratrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotriveratrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotriveratrylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotriveratrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOTRIVERATRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3F2J3T2ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。